(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
JTCVUIFTKFUZNA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
A widely adopted method involves the resolution of racemic piperazine-2-carboxylic acid derivatives using chiral resolving agents. For instance, camphorsulfonic acid has been employed to separate enantiomers through crystallization, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) under optimized conditions. The process involves:
-
Reaction of racemic piperazine-2-carboxylic acid with camphorsulfonic acid in ethanol.
-
Selective crystallization of the diastereomeric salt at −20°C.
-
Liberation of the free amine via basification with sodium hydroxide.
While effective, this method suffers from moderate yields (40–50%) due to incomplete crystallization, necessitating iterative recrystallization steps.
Asymmetric Hydrogenation of Enamides
Recent advances leverage transition metal catalysts for enantioselective hydrogenation. A patent by WO2021219523A1 discloses the use of a Rhodium-(R)-BINAP complex to reduce enamide precursors, achieving 99% ee and 85% yield. Critical parameters include:
-
Substrate : N-Acetyl enamide derived from 2-(piperazin-2-yl)acetic acid.
-
Catalyst : 0.5 mol% Rh/(R)-BINAP.
-
Conditions : 50 psi H₂ in methanol at 25°C for 12 hours.
This method outperforms resolution techniques in scalability but requires stringent control over catalyst loading and hydrogen pressure to minimize over-reduction byproducts.
Boc Protection Strategies
Selective Mono-Protection of Piperazine
Introducing the tert-butoxycarbonyl (Boc) group at the N4 position of piperazine is pivotal for directing subsequent acetylation. A two-step protocol from EP0756593B1 achieves this via:
-
Initial Boc Protection :
-
Acetic Acid Coupling :
The Boc group’s steric bulk prevents undesired N2 acetylation, ensuring regioselectivity.
Alternative Protecting Group Systems
Comparative studies in WO2005051933A1 evaluate carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. However, Boc remains preferred due to:
-
Stability : Resistant to nucleophilic attack during acetylation.
-
Deprotection Ease : Cleaved under mild acidic conditions (e.g., 4M HCl in dioxane).
Reaction Optimization and Purification
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM > Toluene | THF increases reaction rate by 30% |
| Temperature | 25–40°C | >50°C promotes Boc group cleavage |
| pH | 8.5–9.0 | Prevents amine protonation |
Data derived from EP0756593B1 and WO2021219523A1 highlight toluene’s superiority in minimizing side reactions during Boc protection.
Chromatographic Purification
Gradient elution using ethyl acetate/hexane (1:4 → 1:1) on silica gel achieves 99.5% purity. Key considerations:
-
Column Load : ≤5% w/w of silica gel to prevent band broadening.
Recrystallization from dichloromethane/hexane (1:5) further enhances enantiomeric purity to >99.9% ee.
Industrial-Scale Production
Continuous Flow Synthesis
WO2005051933A1 details a continuous flow system for Boc protection:
-
Reactor Type : Tubular, 10 m length, 2 mm diameter.
-
Residence Time : 8 minutes at 40°C.
This method reduces solvent use by 70% compared to batch processes.
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Boc₂O | 120 | 110 |
| Solvent Recovery | 30 | 10 |
| Labor | 50 | 20 |
Flow synthesis lowers total production costs by 35%, primarily through automated solvent recycling.
Analytical Validation
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the acetic acid moiety.
Reduction: Reduction reactions may target the Boc protecting group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is primarily studied for its potential as a pharmaceutical intermediate. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological activity.
Potential Applications Include :
- Antidepressants : Compounds with piperazine structures have been linked to antidepressant effects, making this derivative a candidate for further study in this area.
- Antipsychotics : Similar compounds have been investigated for their antipsychotic properties, indicating potential therapeutic applications .
Drug Development
The compound's unique structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Research has indicated that derivatives of piperazine can interact with serotonin and dopamine receptors, which are crucial in treating mood disorders.
Case Study 1: Antidepressant Activity
In a study examining various piperazine derivatives, this compound was evaluated for its binding affinity to serotonin receptors. Results indicated promising interactions that warrant further investigation into its efficacy as an antidepressant .
Case Study 2: Antipsychotic Potential
Another research project focused on the modification of piperazine derivatives for antipsychotic activity. The study highlighted this compound as a lead compound due to its favorable pharmacokinetic properties observed in preliminary assays .
Mechanism of Action
The mechanism of action of ®-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a family of Boc-protected piperazine derivatives. Variations arise from:
- Position of substituents (e.g., acetic acid at position 2 vs. benzoic acid at position 4).
- Stereochemistry (R vs. S configurations).
- Additional functional groups (e.g., boronic esters, halogens).
Table 1: Comparison of Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| (R)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid | 183591-72-2 | C₁₁H₂₀N₂O₄ | 244.29 | Not reported | Chiral R-configuration, acetic acid substituent |
| (S)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | 159532-59-9 | C₁₀H₁₈N₂O₄ | 230.26 | Not reported | S-configuration, carboxylic acid substituent |
| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | 156478-71-6 | C₁₆H₂₂N₂O₄ | 306.35 | 186.5–189.5 | Benzoic acid substituent, higher aromaticity |
| 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester | 936250-21-4 | C₂₀H₃₂BN₃O₄ | 389.29 | 138–139.5 | Boronic ester for Suzuki couplings |
| 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | 1049785-94-5 | C₁₁H₂₀N₂O₄·2H₂O | 280.32 | Not reported | Hydrated form, enhanced aqueous solubility |
Functional Differences
- Reactivity : Boronic ester derivatives (e.g., CAS 936250-21-4) enable cross-coupling reactions, unlike the parent acetic acid compound .
- Solubility : The dihydrate form (CAS 1049785-94-5) exhibits improved water solubility compared to the anhydrous form .
- Stereochemical Impact : The R-configuration in the target compound may influence binding affinity in chiral environments, contrasting with S-isomers (e.g., CAS 159532-59-9) .
Biological Activity
(R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid, a compound with the molecular formula CHNO, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is known to influence the pharmacological properties of amines and acids.
| Property | Value |
|---|---|
| CAS Number | 1932435-09-0 |
| Molecular Weight | 244.29 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCNC@HC1 |
The biological activity of this compound primarily revolves around its role as a potential therapeutic agent in various conditions, particularly in targeting specific receptors or enzymes involved in disease mechanisms. The piperazine ring is often associated with central nervous system activity, and modifications such as the Boc group can enhance solubility and bioavailability.
Pharmacological Studies
Recent studies have explored the compound's efficacy in various biological assays:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies indicated that derivatives of piperazine, including this compound, exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
- Antiparasitic Effects : Research has demonstrated that related compounds have been effective against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance potency while maintaining favorable pharmacokinetic properties .
- CNS Activity : Given the structural similarity to known psychoactive compounds, there is ongoing investigation into its potential effects on neurotransmitter systems. Preliminary data suggest that it may interact with serotonin receptors, although further studies are required to confirm these findings.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study 1 : A study evaluating the anti-trypanosomal activity of various piperazine derivatives found that compounds similar to this compound displayed lower EC values, indicating higher potency against T. brucei when compared to standard treatments .
- Case Study 2 : In a pharmacokinetic study involving animal models, derivatives of this compound were shown to have improved solubility and bioavailability, leading to enhanced efficacy in treating bacterial infections .
Toxicology and Safety Profile
Toxicological assessments indicate that while this compound exhibits low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile. Potential side effects observed in preliminary studies include mild gastrointestinal disturbances .
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?
The Boc group serves as a temporary protective moiety for amine functionalities, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during coupling steps. It is selectively removed under acidic conditions (e.g., TFA), enabling subsequent peptide elongation. Orthogonal protection strategies often pair Boc with Fmoc or Cbz groups for multi-step syntheses .
Q. Which analytical techniques are critical for confirming the compound’s structural identity?
Key methods include:
Q. What are common synthetic routes to introduce the piperazine moiety?
Piperazine incorporation typically involves nucleophilic substitution (e.g., alkylation with bromoacetic acid derivatives) or coupling reactions (e.g., EDC/HOBt-mediated amide bond formation). Boc-protected piperazine intermediates are preferred to avoid side reactions at the amine .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and enantiomeric purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Catalyst tuning : Chiral catalysts (e.g., Evans auxiliaries) or enzymes improve stereoselectivity.
- Automation : Automated peptide synthesizers ensure precise reagent stoichiometry and reduce human error .
- Purification : Flash chromatography or preparative HPLC resolves diastereomers and removes impurities .
Q. How does stereochemistry at the chiral center influence biological activity?
The (R)-configuration can dictate binding affinity to targets (e.g., enzymes or receptors) by aligning functional groups in spatially specific orientations. For example, enantiomeric mismatches may reduce potency by >100-fold. Stereochemical integrity is validated via chiral HPLC or circular dichroism (CD) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions arise from impurities or conformational flexibility. Mitigation involves:
Q. How can the compound’s stability under varying storage conditions be assessed?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) identify degradation pathways. LC-MS monitors hydrolytic or oxidative byproducts (e.g., Boc deprotection or piperazine ring oxidation). Lyophilization or inert-atmosphere storage enhances shelf life .
Q. What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) models binding poses using crystal structures of targets (e.g., proteases).
- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.
- QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .
Q. How are impurities from incomplete Boc deprotection characterized and minimized?
LC-MS or GC-MS identifies residual Boc-protected species. Acidic workup optimization (e.g., extended TFA exposure or scavengers like triisopropylsilane) ensures complete removal. Process analytical technology (PAT) monitors real-time reaction progress .
Q. What are the challenges in scaling up enantioselective synthesis?
Scale-up risks include racemization under high temperatures and catalyst leaching. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
